molecular formula C8H12N2 B13009381 3-(tert-Butyl)pyridazine

3-(tert-Butyl)pyridazine

Cat. No.: B13009381
M. Wt: 136.19 g/mol
InChI Key: MOYMWRBMGUKAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butyl)pyridazine is a heterocyclic organic compound that features a pyridazine ring substituted with a tert-butyl group at the 3-position. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science. The tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)pyridazine typically involves the introduction of the tert-butyl group onto a pyridazine ring. One common method is the reaction of pyridazine with tert-butyl halides in the presence of a strong base, such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMSO or THF.

Major Products Formed

    Oxidation: Formation of pyridazine N-oxides.

    Reduction: Formation of partially or fully reduced pyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(tert-Butyl)pyridazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a scaffold for drug design, particularly in the development of inhibitors for enzymes and receptors.

    Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The tert-butyl group can enhance the compound’s binding affinity and selectivity by increasing its hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound without the tert-butyl group.

    3-Methylpyridazine: A similar compound with a methyl group instead of a tert-butyl group.

    3-Ethylpyridazine: A similar compound with an ethyl group instead of a tert-butyl group.

Uniqueness

3-(tert-Butyl)pyridazine is unique due to the presence of the bulky tert-butyl group, which enhances its stability and lipophilicity. This makes it more suitable for applications requiring increased hydrophobicity and steric hindrance, such as in drug design and materials science.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

3-tert-butylpyridazine

InChI

InChI=1S/C8H12N2/c1-8(2,3)7-5-4-6-9-10-7/h4-6H,1-3H3

InChI Key

MOYMWRBMGUKAQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=CC=C1

Origin of Product

United States

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